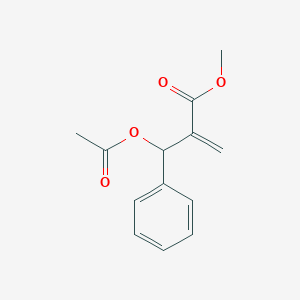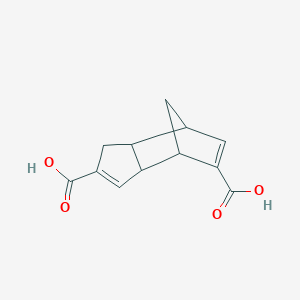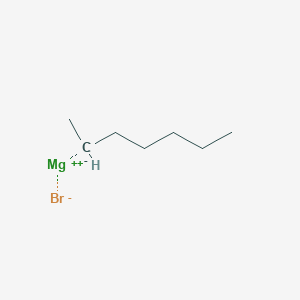
2-Heptylmagnesium bromide
Overview
Description
2-Heptylmagnesium bromide is a chemical compound that belongs to the class of organometallic compounds. It is commonly used in scientific research as a reagent for organic synthesis. This compound has a wide range of applications in the field of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Kinetics of Grignard Reaction with CO2 : A study by Yajima et al. (1996) focused on the kinetics of the reaction between heptylmagnesium bromide and carbon dioxide. They developed a new method using C-11 labeled CO2 and calculated the activation energy of the main reaction between heptylmagnesium bromide and CO2 (Yajima, Kawashima, Hashimoto, & Miyake, 1996).
Preparation of 2-Arylquinolines : Naruto and Togo (2020) researched the preparation of 2-arylquinolines from 2-arylethyl bromides and aromatic nitriles using magnesium, including reactions with heptylmagnesium bromide derivatives. This process involved transition-metal-free conditions (Naruto & Togo, 2020).
Crystal Structures of Phenylmagnesium Bromides : Markies et al. (1991) investigated phenylmagnesium bromides with intramolecularly coordinating substituents. This study is relevant as it deals with magnesium bromide reagents similar to 2-heptylmagnesium bromide in terms of their structure and reactivity (Markies et al., 1991).
Asymmetric Coupling of Arylmagnesium Bromides : Hiyama and Wakasa (1985) worked on the asymmetric coupling of arylmagnesium bromides with allylic esters. This research provides insights into the potential for creating chiral products using compounds like this compound (Hiyama & Wakasa, 1985).
Synthesis of Hexaphenylcyclotriphosphazene : Aslan and Arslan (2008) reported on the reaction between phenylmagnesium bromide and hexachlorocyclotriphophazene for the synthesis of hexaphenylcyclotriphosphazene. The methodology and reaction conditions could be relevant for reactions involving this compound (Aslan & Arslan, 2008).
Mechanism of Action
Target of Action
(1-Methylhexyl)magnesium bromide, also known as 2-Heptylmagnesium bromide, is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for their ability to form carbon-carbon bonds . The primary targets of (1-Methylhexyl)magnesium bromide are alkyl or aryl halides .
Mode of Action
The mode of action of (1-Methylhexyl)magnesium bromide involves its reaction with alkyl or aryl halides . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . This allows it to react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds . The reactivity of Grignard reagents is explained in terms of the polarity of the carbon-magnesium bond .
Biochemical Pathways
Grignard reagents, in general, are known to participate in a wide range of organic synthesis reactions . They can be used to synthesize alcohols, aldehydes, ketones, carboxylic acids, and other organic compounds .
Pharmacokinetics
As a Grignard reagent, it is highly reactive and sensitive to moisture .
Result of Action
The result of the action of (1-Methylhexyl)magnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .
Action Environment
The action of (1-Methylhexyl)magnesium bromide is highly dependent on the environment. It requires anhydrous conditions due to its high reactivity with water . The presence of moisture can lead to the premature quenching of the Grignard reagent, reducing its effectiveness . Therefore, it is typically used in a controlled laboratory environment.
Biochemical Analysis
Biochemical Properties
2-Heptylmagnesium bromide, like other Grignard reagents, is known to participate in a variety of biochemical reactions. It can act as a nucleophile, attacking electrophilic carbon atoms in various substrates . The nature of these interactions is largely covalent, with the this compound donating electrons to form new bonds .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a Grignard reagent. It acts as a nucleophile, attacking electrophilic carbon atoms in various substrates. This can lead to the formation of new carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Temporal Effects in Laboratory Settings
The stability of this compound is a crucial factor in its use in laboratory settings. Like other Grignard reagents, it is sensitive to moisture and must be handled under anhydrous conditions . Over time, exposure to moisture or air can lead to degradation of the reagent, reducing its effectiveness.
Metabolic Pathways
It is known that magnesium, a component of this compound, is involved in numerous metabolic pathways, including those related to DNA replication, protein synthesis, and energy production .
Transport and Distribution
Magnesium, a component of this compound, is known to be transported across cell membranes by various transporters, including the CorA, MgtA/B, and MgtE families .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Given its reactivity and sensitivity to moisture, it is likely that it is not typically found within biological cells. Instead, it is primarily used in controlled laboratory environments for the synthesis of organic compounds .
properties
IUPAC Name |
magnesium;heptane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVDRUSTGZXBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH-]C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




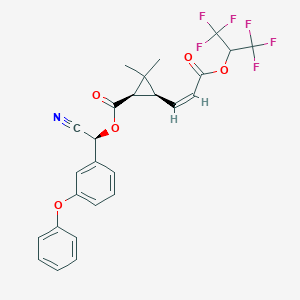

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
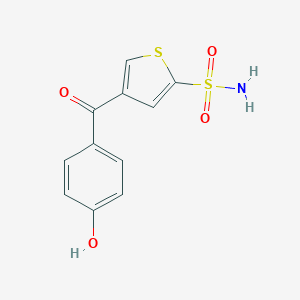
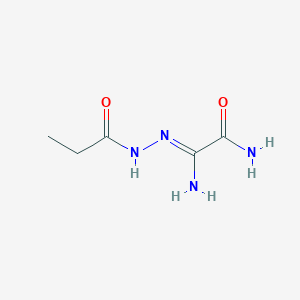
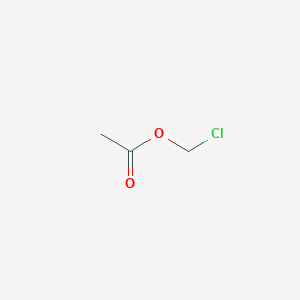

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)


